

Application Note: Quantification of Nornicotine in Human Urine by LC-MS/MS

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Compound of Interest

Compound Name: Nornicotine

Cat. No.: B140904

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Audience: Researchers, scientists, and drug development professionals.

Introduction **Nornicotine** is a primary metabolite of nicotine and a minor tobacco alkaloid.[1] Its quantification in urine is a critical tool for assessing tobacco exposure, understanding nicotine metabolism, and monitoring compliance in smoking cessation programs.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity, specificity, and accuracy in complex biological matrices like urine.[3][4] This document provides detailed protocols for the quantification of **nornicotine** in human urine using LC-MS/MS.

Principle The method employs isotope dilution mass spectrometry. A stable isotope-labeled internal standard (**nornicotine-d4**) is added to the urine sample at the beginning of the sample preparation process. This standard mimics the chemical behavior of the analyte (**nornicotine**) throughout extraction, chromatography, and ionization, correcting for any variations in the procedure. Samples are prepared using either a simple "dilute-and-shoot" method for high-throughput analysis or a more rigorous solid-phase extraction (SPE) for enhanced cleanup. The extract is then injected into an LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is based on the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

- **Nornicotine** analytical standard
- **Nornicotine**-d4 (internal standard)
- LC-MS grade acetonitrile, methanol, and water
- Formic acid (LC-MS grade)
- Ammonium formate or Ammonium bicarbonate (LC-MS grade)
- Drug-free human urine for blanks and calibration standards
- Solid-Phase Extraction (SPE) cartridges (e.g., Strata™-X-C or equivalent mixed-mode cation exchange)[5]

Protocol 1: High-Throughput "Dilute-and-Shoot"

This method is rapid and suitable for screening large numbers of samples.[6]

- **Sample Thawing:** Bring frozen urine samples to room temperature and vortex to ensure homogeneity.
- **Preparation:** In a microcentrifuge tube, combine:
 - 30 µL of urine sample.
 - 90 µL of acetonitrile containing the internal standard (e.g., **nornicotine**-d4 at a fixed concentration).[6]
- **Protein Precipitation:** Vortex the mixture for 30 seconds.
- **Centrifugation:** Centrifuge at 15,000 rpm for 10 minutes to pellet precipitated proteins.[6]
- **Dilution:** Carefully transfer 30 µL of the clear supernatant to a new tube and dilute with 120 µL of distilled water.[6]
- **Analysis:** Transfer the final diluted sample to an autosampler vial for LC-MS/MS injection.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol provides a cleaner extract, reducing matrix effects and improving sensitivity.^{[5][7]}

- Sample Preparation:
 - Pipette 0.5 mL of urine into a tube.
 - Add 0.5 mL of 20 mM ammonium acetate (pH 4).
 - Add 100 µL of the internal standard working solution (e.g., **nornicotine**-d4).
- SPE Cartridge Conditioning: Condition a Strata-X-C SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water.
- Sample Loading: Load the entire prepared urine sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.
- Elution: Elute the **nornicotine** and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
- Analysis: Vortex and transfer to an autosampler vial for LC-MS/MS injection.

Instrumentation and Data Presentation

LC-MS/MS Method Parameters

The following tables summarize typical parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Typical Value
Column	Raptor Biphenyl (5 μm, 100 mm x 2.1 mm) or equivalent C18 [1]
Mobile Phase A	0.1% Formic acid and 5 mM ammonium formate in water [1]
Mobile Phase B	0.1% Formic acid in methanol [1]
Gradient	Start at 10% B, ramp to 70% B, then re-equilibrate [1]
Flow Rate	0.4 mL/min [1] [6]
Column Temperature	30 $^{\circ}$ C [1]
Injection Volume	5-10 μ L

| Total Run Time | < 6.5 minutes[\[6\]](#) |

Table 2: Mass Spectrometry (MS/MS) Parameters

Parameter	Nornicotine	Nornicotine-d4 (IS)
Ionization Mode	Positive Electrospray (ESI+)	Positive Electrospray (ESI+)
Precursor Ion (m/z)	149.1	153.2
Product Ion (m/z) - Quantifier	80.1	134.2
Product Ion (m/z) - Qualifier	105.9	121.2

| Collision Energy (V) | Optimized per instrument (e.g., 17-23 V)[\[8\]](#) | Optimized per instrument (e.g., 17-23 V)[\[8\]](#) |

Note: MRM transitions and collision energies should be optimized for the specific instrument in use. The values provided are based on published methods.[\[1\]](#)[\[8\]](#)

Quantitative Data Summary

The following table presents typical method performance characteristics.

Table 3: Method Validation and Performance Summary

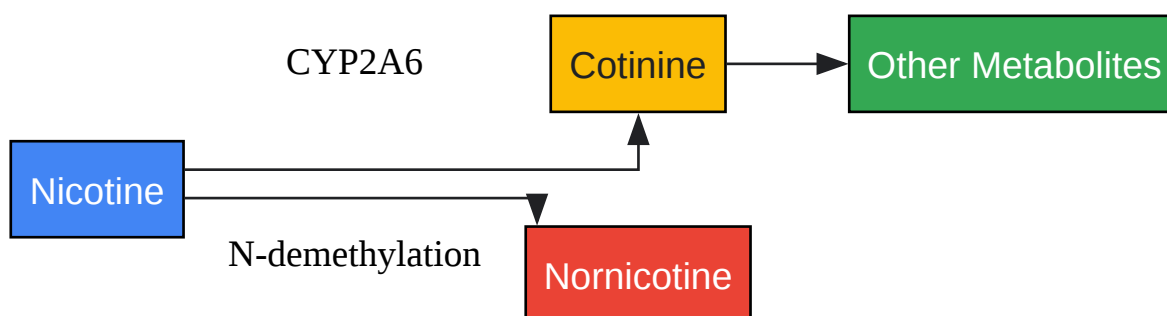
Parameter	Typical Performance Value
Linearity Range	1.0 - 1,000 ng/mL
Correlation Coefficient (R ²)	> 0.995[4]
Limit of Quantification (LOQ)	0.4 - 1.0 ng/mL[1][7]
Intra-day Precision (%CV)	< 10%[4]
Inter-day Precision (%CV)	< 15%

| Accuracy (% Bias) | 85 - 115% |

Visualizations

Nicotine Metabolism

Nicotine is primarily metabolized to cotinine, with **nornicotine** being formed through N-demethylation.

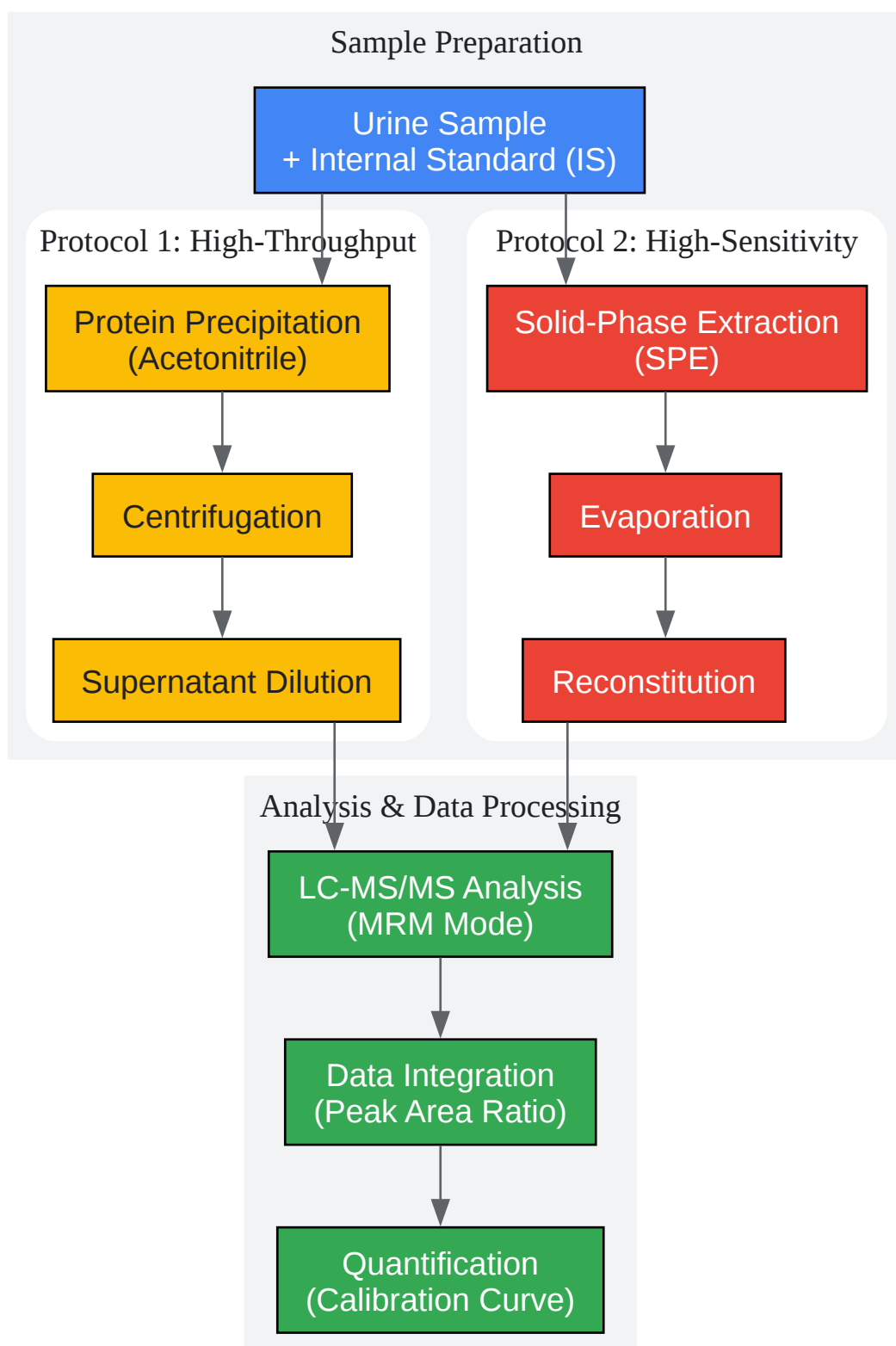


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Figure 1. Simplified metabolic pathway of nicotine.

Analytical Workflow

The overall process from sample receipt to final data analysis involves several key stages, with options for sample preparation depending on throughput and sensitivity requirements.



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Figure 2. Experimental workflow for **nornicotine** quantification.

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